molecular formula C8H17NO2 B14252045 Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- CAS No. 167971-77-9

Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-

Cat. No.: B14252045
CAS No.: 167971-77-9
M. Wt: 159.23 g/mol
InChI Key: XCCJPVWLITUZMU-ZETCQYMHSA-N
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Description

Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxy group and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine as the core structure.

    Substitution Reaction: A tert-butoxy group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler pyrrolidine derivative.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Simplified pyrrolidine derivatives.

    Substitution Products: Various substituted pyrrolidine compounds.

Scientific Research Applications

Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 3-(1,1-dimethylethoxy)-, (3R)-: A stereoisomer with similar structure but different spatial arrangement.

    Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3R)-: Another stereoisomer with a different configuration at the hydroxy group.

    Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)-: The compound of interest.

Uniqueness

The uniqueness of Pyrrolidine, 3-(1,1-dimethylethoxy)-1-hydroxy-, (3S)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both the hydroxy and tert-butoxy groups provides a unique combination of properties that can be exploited in various applications.

Properties

CAS No.

167971-77-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(3S)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]pyrrolidine

InChI

InChI=1S/C8H17NO2/c1-8(2,3)11-7-4-5-9(10)6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

XCCJPVWLITUZMU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1CCN(C1)O

Canonical SMILES

CC(C)(C)OC1CCN(C1)O

Origin of Product

United States

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